Cas no 868740-08-3 ((R)-tert-Butyl 2-acetoxy-3-methylbutanoate)

(R)-tert-Butyl 2-acetoxy-3-methylbutanoate is a chiral ester compound widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its tert-butyl and acetoxy groups enhance steric hindrance and reactivity, making it valuable for asymmetric synthesis and protecting-group strategies. The (R)-configuration ensures enantioselectivity in reactions, which is critical for applications requiring high optical purity. The compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse reaction environments. Its structural features make it a versatile building block for synthesizing complex molecules with precise stereochemical control.
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate structure
868740-08-3 structure
Product Name:(R)-tert-Butyl 2-acetoxy-3-methylbutanoate
CAS No:868740-08-3
MF:C11H20O4
MW:216.274104118347
CID:1091953
PubChem ID:71650804
Update Time:2025-08-04

(R)-tert-Butyl 2-acetoxy-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-tert-Butyl 2-acetoxy-3-methylbutanoate
    • tert-butyl (2R)-2-acetyloxy-3-methylbutanoate
    • CS-M0922
    • TERT-BUTYL (2R)-2-(ACETYLOXY)-3-METHYLBUTANOATE
    • 868740-08-3
    • AKOS022185723
    • CS-13739
    • (R)-tert-Butyl2-acetoxy-3-methylbutanoate
    • DB-247582
    • Inchi: 1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m1/s1
    • InChI Key: MCHRBOFYIGYFPP-SECBINFHSA-N
    • SMILES: O(C([C@@H](C(C)C)OC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 216.13615911g/mol
  • Monoisotopic Mass: 216.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.6Ų

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(R)-tert-Butyl 2-acetoxy-3-methylbutanoate Related Literature

Additional information on (R)-tert-Butyl 2-acetoxy-3-methylbutanoate

(R)-tert-Butyl 2-acetoxy-3-methylbutanoate and Its Significance in Modern Chemical Biology

(R)-tert-Butyl 2-acetoxy-3-methylbutanoate, with the CAS number 868740-08-3, is a chiral ester that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound, characterized by its specific stereochemistry and functional groups, plays a crucial role in various biochemical processes and pharmaceutical research. The detailed exploration of its chemical structure, synthesis methods, and biological activities provides valuable insights into its utility in drug development and molecular recognition.

The molecular structure of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate consists of a tertiary butyl group attached to an acetoxy-substituted butanoate backbone. This configuration imparts distinct physicochemical properties, making it a versatile intermediate in organic synthesis. The presence of the (R) configuration at the stereogenic center further enhances its specificity, which is particularly important in the design of enantioselective catalysts and chiral auxiliaries.

In recent years, there has been a growing interest in the applications of chiral esters like (R)-tert-Butyl 2-acetoxy-3-methylbutanoate in pharmaceutical research. These compounds are widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs) due to their ability to introduce chirality into molecules. The stereochemical purity of this compound is essential for ensuring the efficacy and safety of drug candidates, as even minor enantiomeric impurities can significantly alter biological activity.

One of the most notable applications of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate is in the field of protease inhibition. Proteases are enzymes that play critical roles in various physiological processes, and their inhibition is a key strategy in the development of anti-inflammatory and antiviral drugs. Studies have shown that chiral esters can modulate the activity of proteases by selectively binding to their active sites. The unique structural features of this compound make it an excellent candidate for designing protease inhibitors with high selectivity and potency.

The synthesis of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric excess. Common synthetic routes include stereoselective esterification and reduction reactions. Advanced techniques such as asymmetric hydrogenation have also been employed to enhance the yield and purity of the desired product. These synthetic methodologies highlight the compound's importance in industrial-scale chemical production.

Recent research has also explored the role of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate in drug delivery systems. Its ability to form stable complexes with other molecules makes it an effective carrier for poorly soluble drugs. By incorporating this compound into nanocarriers or liposomes, researchers can improve drug bioavailability and target specificity. This approach has shown promise in clinical trials for treating various diseases, including cancer and neurodegenerative disorders.

The biological activity of (R)-tert-Butyl 2-acetoxy-3-methylbutanoate extends beyond protease inhibition. It has been found to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Additionally, its chiral nature allows it to interact with biological targets in a highly specific manner, making it a valuable tool for studying enzyme mechanisms and developing novel therapeutic strategies.

In conclusion, (R)-tert-Butyl 2-acetoxy-3-methylbutanoate (CAS no. 868740-08-3) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, synthetic versatility, and biological activities make it an indispensable tool for researchers working on drug development, molecular recognition, and disease treatment. As our understanding of its properties continues to grow, so too will its applications in advancing medical science.

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